3-(5-cyano-1H-indol-3-yl)propanoic Acid
Overview
Description
3-(5-cyano-1H-indol-3-yl)propanoic Acid is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyano-1H-indol-3-yl)propanoic Acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide, under basic conditions.
Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through a Friedel-Crafts acylation reaction, where the indole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-cyano-1H-indol-3-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Scientific Research Applications
3-(5-cyano-1H-indol-3-yl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-cyano-1H-indol-3-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-methoxy-1H-indol-3-yl)propanoic Acid: Similar structure with a methoxy group instead of a cyano group.
Indole-3-acetic Acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(5-cyano-1H-indol-3-yl)propanoic Acid is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the cyano group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
Properties
IUPAC Name |
3-(5-cyano-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-6-8-1-3-11-10(5-8)9(7-14-11)2-4-12(15)16/h1,3,5,7,14H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJKNNOUSXOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439985 | |
Record name | 5-Cyanoindole-3-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149681-66-3 | |
Record name | 5-Cyanoindole-3-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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